molecular formula C21H17F2N7O B2649438 (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-38-9

(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Katalognummer B2649438
CAS-Nummer: 920227-38-9
Molekulargewicht: 421.412
InChI-Schlüssel: MPRUVDRSSZBIJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,4-triazole group is a five-membered ring containing three nitrogen atoms, which can participate in hydrogen bonding and dipole interactions .

Wissenschaftliche Forschungsanwendungen

Antagonist Activity in Neurological Research

The chemical has been studied primarily for its activity as an antagonist in various neurological pathways. For example, derivatives of this compound, particularly those in the 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione categories, have been synthesized and tested for their antagonist activity against 5-HT2 (serotonin) and alpha-1 receptors. Among the synthesized compounds, some exhibited potent 5-HT2 antagonist activity, indicating their potential use in the treatment of conditions involving serotonin pathways, such as mood disorders or schizophrenia (Watanabe et al., 1992).

P2X7 Antagonist for Mood Disorders

Another study focused on the discovery, synthesis, and preclinical profiling of P2X7 antagonists for potential use in mood disorder treatments. A specific dipolar cycloaddition reaction was developed to synthesize novel P2X7 antagonists containing a challenging chiral center. Among these compounds, some displayed robust P2X7 receptor occupancy at low doses, indicating their potential for treating mood disorders (Chrovian et al., 2018).

Antibacterial and Antimicrobial Applications

The compound has also been evaluated for its antibacterial and antimicrobial potential. A series of novel derivatives were synthesized and tested against various human pathogenic bacteria. Some of these compounds demonstrated significant bacterial growth inhibition, marking them as potential candidates for further development in antibacterial treatments (Nagaraj et al., 2018). Another study synthesized derivatives and tested them for antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Applications in Synthetic Chemistry and Molecular Studies

Additionally, this compound and its derivatives have been utilized in synthetic chemistry and molecular studies. One study developed an efficient approach for the regioselective synthesis of a heterocyclic amide, which was then used as a strategic intermediate in the preparation of other compounds through a microwave-assisted Fries rearrangement. This study highlights the compound's utility in complex synthetic chemistry processes and its role in enabling the study of molecular structures and interactions (Moreno-Fuquen et al., 2019).

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many 1,2,4-triazole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Zukünftige Richtungen

Future research could potentially explore the synthesis, properties, and applications of this compound in more detail. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals or biologically active compounds .

Eigenschaften

IUPAC Name

(3-fluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N7O/c22-15-4-1-3-14(11-15)21(31)29-9-7-28(8-10-29)19-18-20(25-13-24-19)30(27-26-18)17-6-2-5-16(23)12-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRUVDRSSZBIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.